molecular formula C19H20N4O3S B11007839 methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11007839
M. Wt: 384.5 g/mol
InChI Key: XVIZHCFQXJJCCN-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5 and a pyrazole-derived propanoyl amide moiety at position 2.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N4O3S/c1-11-14(12(2)23-22-11)9-10-15(24)20-19-21-16(18(25)26-3)17(27-19)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,22,23)(H,20,21,24)

InChI Key

XVIZHCFQXJJCCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt.

    Catalysts: Acid catalysts for esterification, bases for amide bond formation.

Major Products

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Biological Activities

Research surrounding pyrazole and thiazole derivatives indicates a broad spectrum of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The incorporation of thiazole enhances this potential by improving the compound's ability to interact with cellular targets involved in tumor growth and proliferation .
  • Anti-inflammatory Properties : Compounds containing thiazole rings are known for their anti-inflammatory effects. Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate may inhibit pathways leading to inflammation, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease .
  • Antioxidant Activity : The compound may possess antioxidant properties due to the presence of the pyrazole ring, which can scavenge free radicals and protect cells from oxidative stress.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Moiety : The synthesis begins with the preparation of the 3,5-dimethylpyrazole ring through condensation reactions involving appropriate aldehydes and hydrazines.
  • Thiazole Ring Formation : This involves cyclization reactions that incorporate sulfur into the thiazole structure, often using thioketones or thioamides as starting materials.
  • Final Coupling Reaction : The final step is the coupling of the pyrazole derivative with the thiazole component via amide bond formation.

Potential Applications in Drug Discovery

Given its structural characteristics and biological activities, this compound can serve as a valuable scaffold for drug development:

  • Lead Compound Development : As a lead compound in medicinal chemistry, modifications can be made to enhance efficacy and reduce toxicity.
  • Targeted Drug Design : The specific interactions facilitated by the compound's structure can be exploited for designing targeted therapies against specific diseases such as cancer or inflammatory disorders.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Pyrazole/Triazole Hybrids

The compound shares structural motifs with 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(triazolyl/pyrazolyl)thiazoles described in . Key comparisons include:

Feature Target Compound Compounds 4 & 5 ()
Core Structure 1,3-thiazole with phenyl (C5) and pyrazole-propanoyl amide (C2) substituents 1,3-thiazole with fluorophenyl (C5) and triazolyl-dihydropyrazole (C2) substituents
Substituent Electronic Effects Electron-donating methyl groups on pyrazole; phenyl group at C5 Electron-withdrawing fluorine on aryl groups; fluorophenyl groups at C5 and triazole positions
Crystallography Not reported in evidence Triclinic (P 1̄), two independent molecules per asymmetric unit; planar except for one fluorophenyl

Key Observations :

  • The target compound lacks fluorine substituents, which may reduce electronegativity compared to compounds 4 and 3. This could influence solubility or binding interactions in biological systems.
  • The pyrazole-propanoyl amide chain in the target compound may enhance conformational flexibility compared to the rigid triazolyl-dihydropyrazole motif in compounds 4 and 5 .
Hydrogen Bonding and Crystal Packing

emphasizes hydrogen bonding’s role in molecular aggregation.

Computational and Crystallographic Tools

Structural characterization of similar compounds relies on:

  • SHELXL () : Used for refining small-molecule crystal structures, suggesting compatibility with the target compound’s analysis .
  • ORTEP-3 () : Visualizes molecular geometry; fluorophenyl perpendicularity in compounds 4/5 was likely confirmed using this tool .

Biological Activity

Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C18_{18}H22_{22}N4_{4}O3_{3}S
Molecular Weight : 378.45 g/mol
IUPAC Name : this compound

The compound features a thiazole ring, a pyrazole moiety, and an ester functional group, contributing to its diverse chemical reactivity and potential biological interactions.

Anticancer Activity

Recent studies have shown that compounds containing thiazole and pyrazole derivatives exhibit significant anticancer properties. For instance, research indicates that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways such as the mitochondrial pathway and caspase activation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that thiazole derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Enzyme Inhibition

This compound has shown potential as an inhibitor of certain enzymes linked to disease processes. For example, enzyme assays indicate that it may inhibit dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a starting material.
  • Thiazole Synthesis : Coupling the pyrazole derivative with thiazole precursors.
  • Final Esterification : Reacting the intermediate with methyl carboxylate to obtain the final product.

Case Study 1: Anticancer Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that this compound exhibited IC50_{50} values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

A comparative study on the antimicrobial efficacy of thiazole derivatives highlighted that this compound showed potent activity against Staphylococcus aureus with an MIC of 32 µg/mL .

Q & A

Basic Research Questions

Q. How can researchers design a robust synthesis route for this compound, considering its thiazole and pyrazole moieties?

  • Methodological Answer : A multi-step synthesis approach is recommended. Begin with cyclocondensation reactions to form the thiazole core, followed by functionalization of the pyrazole ring. For example, coupling 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl chloride with the amino-thiazole intermediate under anhydrous conditions (e.g., DCM, DIPEA) . Optimize reaction parameters (temperature, solvent polarity) to minimize side products. Validate intermediates via LC-MS and 1^1H NMR at each stage .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : Use orthogonal analytical methods:

  • Purity : HPLC with UV/Vis detection (C18 column, gradient elution) and mass spectrometry for low-level impurities .
  • Structural Confirmation : 1^1H/13^{13}C NMR for functional group assignment, X-ray crystallography for absolute configuration (if crystalline), and FTIR for amide/thiazole vibrational modes .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes/receptors linked to the thiazole-pyrazole pharmacophore (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves (IC50_{50}/EC50_{50}) and include positive controls (e.g., known inhibitors). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK293) to establish selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Apply statistical meta-analysis to identify assay-specific variables (e.g., pH, cell line variability). For instance, if antiproliferative activity differs between 2D vs. 3D cell models, use transcriptomics to compare gene expression profiles under both conditions. Validate findings with orthogonal assays (e.g., CRISPR knockdown of putative targets) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., methyl group removal on pyrazole, phenyl ring substitution). Test analogs in parallel using high-throughput screening. Pair experimental data with computational docking (AutoDock Vina, GOLD) to map binding interactions. Cross-reference with crystallographic data from related thiazole derivatives .

Q. How can environmental fate studies be designed to assess ecological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Physicochemical Properties : Measure logP (octanol-water partitioning), hydrolysis half-life (pH 5–9), and photostability (UV irradiation).
  • Biotic Transformations : Use soil microcosms to track degradation metabolites via LC-HRMS.
  • Ecotoxicology : Test acute/chronic effects on model organisms (Daphnia magna, Arabidopsis thaliana) under OECD guidelines .

Q. What experimental designs minimize bias in long-term stability studies?

  • Methodological Answer : Use a split-plot design with randomized blocks :

  • Main Plots : Storage conditions (e.g., temperature, humidity).
  • Subplots : Timepoints (0, 3, 6, 12 months).
  • Replicates : Four independent batches.
    Analyze degradation products via UPLC-QTOF and apply ANOVA to identify significant stability trends.

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